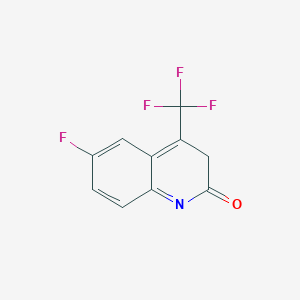

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the condensation of 2-aminoaryl aldehydes or ortho-vinyl substituted anilines with trifluoromethyl-containing reagents .

Industrial Production Methods: Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds. These methods are optimized for large-scale production to meet the demands of pharmaceutical and agricultural industries .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

Substitution: Commonly involves nucleophilic substitution of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Often uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Typically employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

While "6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one" is not directly mentioned in the provided search results, its structural similarity to "6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline" suggests similar applications as a fluorinated quinoline building block . This compound is a derivative of quinoline, possessing trifluoromethyl, hydroxyl, and fluoride groups . The provided sources highlight the applications of related compounds in medicinal chemistry, drug discovery, and other scientific research areas.

Scientific Research Applications

-

Building Block for Synthesis :

- Fluorinated quinolines serve as building blocks in creating more complex molecules .

- "6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline" can be used as a precursor to synthesize thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents .

- The hydroxyl group in "6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline" can undergo nucleophilic substitution to synthesize antiplasmodial agents for malaria treatment .

-

Drug Discovery :

- Fluorinated and trifluoromethyl-substituted quinolines have garnered attention for their synthesis and applications .

- The presence of multiple functional groups in fluorinated hydroxyquinolines facilitates synthesis in drug discovery .

- These compounds are relevant in medicinal chemistry and biochemistry research .

-

Antimicrobial Agent Synthesis :

- "6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline" is used as an intermediate for synthesizing antitubercular and antiplasmodial agents .

- Endochin-like quinolones (ELQ) have been assessed for in vitro activity against multidrug-resistant strains of Plasmodium falciparum and against malaria infections in mice .

- Modifications to the quinolone core, such as halogenation at the 6-position or a 6-Cl/7-OCH3 combination, can impact potency and cross-resistance in antimalarial compounds .

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial reproduction and leads to cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

- 6-Fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Comparison: Compared to other similar compounds, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Biological Activity

6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing data from diverse research studies and case reports.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group at specific positions on the quinoline ring. These substituents are known to enhance the lipophilicity and biological activity of quinoline derivatives. The compound can exist in tautomeric forms, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 0.48 | |

| HCT-116 (Colon cancer) | 1.17 | |

| U-937 (Leukemia) | 2.78 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation, as evidenced by flow cytometry assays that demonstrated increased caspase activity in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) studies indicate that modifications at the 6-position significantly affect antimicrobial potency, with fluorinated derivatives generally exhibiting enhanced activity .

Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound has been assessed for antimalarial activity. Compounds derived from this scaffold have demonstrated significant efficacy against Plasmodium falciparum, with some derivatives showing low nanomolar EC50 values . The optimization of these compounds has focused on improving metabolic stability while maintaining high activity against resistant strains .

Case Studies

- Cytotoxicity in Cancer Cells : A study involving various quinolone derivatives indicated that those with trifluoromethyl substitutions exhibited superior cytotoxicity compared to their non-fluorinated counterparts. This was attributed to enhanced membrane permeability and target interaction .

- Antimicrobial Efficacy : In a recent evaluation of several trifluoromethylated quinolones, this compound was highlighted for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula |

C10H5F4NO |

|---|---|

Molecular Weight |

231.15 g/mol |

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-3H,4H2 |

InChI Key |

WAKQDICHDSFACE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C2C=C(C=CC2=NC1=O)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.